SM-164 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N14O6.ClH/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4;/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80);1H/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHALQNXQFQBJQJ-ZPCTXHBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H85ClN14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SM-164 Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a potent, cell-permeable, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] It is designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), a family of endogenous proteins that can prevent programmed cell death (apoptosis). By mimicking the action of the endogenous pro-apoptotic protein Smac/DIABLO, SM-164 effectively induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.[3][4] This technical guide elucidates the core mechanism of action of SM-164, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism of Action: A Two-Pronged Assault on Apoptosis Inhibition

The primary mechanism of action of SM-164 revolves around its ability to target and neutralize key members of the IAP family, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[5] Its bivalent nature, containing two Smac mimetic analogues tethered by a chemical linker, allows for potent and concurrent interaction with these targets.

Antagonism of XIAP

XIAP is a critical regulator of apoptosis, directly binding to and inhibiting the activity of executioner caspases such as caspase-3 and caspase-7, as well as the initiator caspase-9. SM-164 competitively binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, specifically the BIR2 and BIR3 domains, which are responsible for caspase inhibition. This binding event displaces the caspases from XIAP, thereby liberating them to execute the apoptotic program. The bivalency of SM-164 is crucial for its high-affinity binding to XIAP, making it significantly more potent than its monovalent counterparts.

Induction of cIAP-1 and cIAP-2 Degradation

cIAP-1 and cIAP-2 are E3 ubiquitin ligases that play a role in cell survival signaling, including the NF-κB pathway. SM-164 binds to the BIR domains of cIAP-1 and cIAP-2, which induces a conformational change that promotes their auto-ubiquitination and subsequent degradation by the proteasome. This rapid degradation of cIAP-1 and cIAP-2 has two major consequences:

-

Promotion of Apoptosis: The removal of cIAPs sensitizes cancer cells to apoptotic stimuli, particularly to tumor necrosis factor-alpha (TNFα). In many cancer cell lines, the antitumor activity of SM-164 as a single agent is dependent on an autocrine TNFα signaling loop.

-

Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP-1, a negative regulator of the non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of this pathway.

Quantitative Data: Binding Affinities and Potency

The efficacy of SM-164 is underscored by its high binding affinity for its target IAP proteins. The following tables summarize the key quantitative data from in vitro and cell-free assays.

Table 1: Binding Affinities of SM-164 to IAP Proteins

| Target Protein | Binding Constant (Ki) | Assay Type |

| XIAP (BIR2-BIR3 domains) | 0.56 nM | Fluorescence Polarization |

| cIAP-1 (BIR2-BIR3 domains) | 0.31 nM | Fluorescence Polarization |

| cIAP-2 (BIR3 domain) | 1.1 nM | Fluorescence Polarization |

Data sourced from multiple studies.

Table 2: Inhibitory Potency of SM-164

| Target/Assay | IC50 |

| XIAP (BIR2-BIR3 domains) | 1.39 nM |

This value represents the concentration of SM-164 required to inhibit 50% of the binding of a fluorescent probe to XIAP.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of SM-164 is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.

Caption: SM-164 signaling pathway.

Caption: Experimental workflow for SM-164 evaluation.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the characterization of SM-164.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinities (Ki and IC50 values) of SM-164 to IAP proteins.

-

Principle: The assay measures the change in polarization of fluorescently labeled probes upon binding to a target protein. Small, unbound fluorescent probes tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, their tumbling is slowed, leading to higher polarization. A test compound that competes with the probe for binding to the protein will cause a decrease in polarization.

-

Materials:

-

Recombinant IAP proteins (XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3, cIAP-2 BIR3).

-

Fluorescently labeled Smac-mimetic probe (e.g., 5-carboxyfluorescein-labeled Smac peptide).

-

This compound.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

-

Black, flat-bottom microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

A solution containing the recombinant IAP protein and the fluorescent probe is prepared in the assay buffer. The concentrations are chosen based on the Kd of the probe-protein interaction.

-

Serial dilutions of SM-164 are prepared.

-

In the microplate, the IAP protein/probe mixture is added to wells containing either SM-164 or vehicle control.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using the plate reader.

-

The data is analyzed to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Western Blotting for IAP Degradation and Caspase Activation

This technique is used to qualitatively and semi-quantitatively assess the levels of specific proteins in cells following treatment with SM-164.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, SK-OV-3).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Gel electrophoresis and blotting equipment.

-

-

Procedure:

-

Cells are seeded in culture plates and allowed to adhere.

-

Cells are treated with various concentrations of SM-164 for different time points.

-

Following treatment, cells are harvested and lysed.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody overnight at 4°C.

-

The membrane is washed and then incubated with the HRP-conjugated secondary antibody.

-

After further washing, the chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.

-

Cell Viability Assays (e.g., WST-8 Assay)

These assays are used to measure the effect of SM-164 on cell proliferation and survival.

-

Principle: The WST-8 assay is a colorimetric assay based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to produce a formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

96-well culture plates.

-

WST-8 reagent.

-

Microplate reader.

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of SM-164 (and/or in combination with other agents like TRAIL or TNFα).

-

The plates are incubated for a specified period (e.g., 48-72 hours).

-

WST-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

Conclusion

This compound is a potent Smac mimetic that exhibits a dual mechanism of action involving the direct antagonism of XIAP and the proteasome-mediated degradation of cIAP-1 and cIAP-2. This concurrent inhibition of key apoptosis regulators leads to the efficient induction of programmed cell death in a variety of cancer cell lines. The high binding affinities of SM-164 for its targets, as determined by fluorescence polarization assays, translate into potent cellular activity. The experimental protocols detailed herein provide a framework for the further investigation and characterization of SM-164 and other Smac mimetics in preclinical research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential and molecular mechanism of a novel, potent, non-peptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

SM-164 Hydrochloride: A Bivalent Smac Mimetic for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SM-164 Hydrochloride is a potent, cell-permeable, bivalent small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (Smac) protein.[1][2] As a novel anticancer agent, SM-164 is engineered to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death (apoptosis) in tumor cells.[3][4] This technical guide provides a comprehensive overview of SM-164's mechanism of action, quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

SM-164 functions as a bivalent IAP antagonist, designed to simultaneously engage the BIR2 and BIR3 domains of cellular IAP-1 (cIAP-1), cIAP-2, and X-linked IAP (XIAP).[4] Its mechanism is twofold:

-

Degradation of cIAP-1 and cIAP-2: SM-164 binds with high affinity to cIAP-1 and cIAP-2, inducing their rapid ubiquitination and subsequent proteasomal degradation. The loss of these cIAPs alleviates the suppression of the non-canonical NF-κB pathway and shunts Tumor Necrosis Factor alpha (TNF-α) signaling towards the formation of pro-apoptotic complexes.

-

Antagonism of XIAP: By binding to the BIR2 and BIR3 domains of XIAP, SM-164 disrupts the interaction between XIAP and caspases (caspase-3, -7, and -9), thereby liberating these key executioners of apoptosis. This action removes a critical brake on both the intrinsic and extrinsic apoptotic pathways.

The concurrent targeting of cIAP-1/2 for degradation and the potent antagonism of XIAP makes SM-164 an extremely effective inducer of apoptosis in cancer cells. Notably, the apoptotic effect of SM-164 is often dependent on TNF-α, which can be produced in an autocrine manner by the cancer cells themselves following cIAP degradation.

Data Presentation: Binding Affinities of SM-164

The potency of SM-164 is underscored by its high binding affinity to various IAP proteins. The following table summarizes the key quantitative data from fluorescence polarization-based assays.

| Target Protein | Binding Domain(s) | Ki (nM) | IC50 (nM) | Reference(s) |

| XIAP | BIR2 and BIR3 | 0.56 | 1.39 | |

| cIAP-1 | BIR2 and BIR3 | 0.31 | - | |

| cIAP-2 | BIR3 | 1.1 | - |

Experimental Protocols

Cell Viability and Apoptosis Assays

a. Cell Viability Assay (Trypan Blue Exclusion):

-

Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Protocol:

-

Plate cells in 96-well plates and allow them to attach overnight.

-

Treat cells with this compound at desired concentrations for the specified duration (e.g., 24-48 hours).

-

Harvest cells, including those in the supernatant.

-

Mix a small volume of cell suspension with an equal volume of 0.4% trypan blue stain.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

-

Calculate cell viability as (viable cell count / total cell count) x 100.

-

b. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

-

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with SM-164 as described above.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., Roche Apoptosis Detection Kit).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis for Protein Degradation and Caspase Activation

-

Principle: This technique is used to detect specific proteins in a sample and assess changes in their expression levels or cleavage state.

-

Protocol:

-

Treat cells with SM-164 for the desired time points.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

-

Principle: Co-IP is used to identify and study interactions between proteins in their native state. For instance, to assess the disruption of XIAP-caspase-9 binding by SM-164.

-

Protocol:

-

Lyse cells under non-denaturing conditions to preserve protein complexes.

-

Pre-clear the lysate with Protein A/G-agarose or magnetic beads to reduce non-specific binding.

-

Incubate the lysate with a primary antibody against the "bait" protein (e.g., XIAP) overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complex and incubate for another 1-4 hours.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., caspase-9) and the "bait" protein.

-

Signaling Pathways and Visualizations

SM-164 Mechanism of Action

The following diagram illustrates the core mechanism by which SM-164 induces apoptosis. It targets both cIAPs and XIAP, leading to the activation of caspases.

Caption: SM-164 inhibits cIAPs and XIAP to promote caspase activation and apoptosis.

TNF-α Dependent Apoptosis Induced by SM-164

This workflow shows how SM-164-mediated cIAP degradation leads to TNF-α production and subsequent caspase-8-dependent apoptosis.

Caption: Workflow of SM-164 inducing TNF-α dependent extrinsic apoptosis.

Experimental Workflow for Assessing SM-164 Efficacy

This diagram outlines a typical experimental workflow to evaluate the anticancer effects of SM-164 in vitro.

Caption: A typical in vitro experimental workflow for evaluating SM-164.

Conclusion

This compound represents a highly potent, bivalent Smac mimetic with a well-defined mechanism of action. By concurrently inducing the degradation of cIAP-1/2 and antagonizing XIAP, it effectively removes key blocks in the apoptotic machinery, leading to tumor cell death. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of SM-164 in oncology.

References

An In-Depth Technical Guide to SM-164 Hydrochloride: A Potent cIAP Antagonist

Introduction

SM-164 hydrochloride is a potent, cell-permeable, non-peptidic, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] It is designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis.[1][2] Due to its ability to promote programmed cell death in cancer cells, SM-164 has been investigated as a promising anticancer agent. This bivalent molecule, containing two Smac mimetic analogues, is engineered to concurrently target multiple BIR (Baculoviral IAP Repeat) domains on IAP proteins, leading to a significant increase in potency compared to its monovalent counterparts.

Mechanism of Action

The primary mechanism of action of SM-164 involves the inhibition of key members of the IAP family, namely cellular IAP-1 (cIAP-1), cellular IAP-2 (cIAP-2), and X-linked IAP (XIAP). These proteins are often overexpressed in tumor cells, contributing to their survival and resistance to therapy.

-

Induction of cIAP-1/2 Degradation: SM-164 binds with high affinity to the BIR domains of cIAP-1 and cIAP-2. This binding event triggers the intrinsic E3 ubiquitin ligase activity of the cIAPs, leading to their autoubiquitination and subsequent rapid degradation by the proteasome. The degradation of cIAPs removes a critical block in the tumor necrosis factor-alpha (TNFα) signaling pathway.

-

Antagonism of XIAP: SM-164 also potently antagonizes XIAP, which is a direct inhibitor of effector caspases (caspase-3 and -7) and initiator caspase-9. By binding to the BIR2 and BIR3 domains of XIAP, SM-164 prevents XIAP from inhibiting these caspases, thereby lowering the threshold for apoptosis induction.

-

Promotion of TNFα-Dependent Apoptosis: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. This, in turn, can lead to the production and secretion of TNFα in a subset of tumor cells. The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating a signaling cascade that leads to the activation of caspase-8 and subsequent execution of apoptosis. SM-164-induced degradation of cIAPs sensitizes cancer cells to this TNFα-mediated cell death.

Signaling Pathways

Quantitative Data

The potency of SM-164 is reflected in its high binding affinities for various IAP proteins and its effectiveness in cellular assays.

Table 1: Binding Affinities of SM-164 to IAP Proteins

| IAP Protein | Domain(s) | Binding Affinity (Ki, nM) | Assay Type |

| XIAP | BIR2-BIR3 | 0.56 | Fluorescence Polarization |

| cIAP-1 | BIR2-BIR3 | 0.31 | Fluorescence Polarization |

| cIAP-2 | BIR3 | 1.1 | Fluorescence Polarization |

| XIAP | BIR2 and BIR3 | IC50: 1.39 nM | Cell-free assay |

Table 2: Cellular Activity of SM-164

| Cell Line | Assay | Endpoint | Potency |

| MDA-MB-231 (Breast Cancer) | Western Blot | cIAP-1 Degradation | Markedly reduced at 1 nM (60 min) |

| SK-OV-3 (Ovarian Cancer) | Apoptosis Assay | Apoptosis Induction | Potent induction |

| MALME-3M (Melanoma) | Apoptosis Assay | Apoptosis Induction | Potent induction |

| HL-60 (Leukemia) | Apoptosis Assay | Apoptosis Induction | Effective at concentrations as low as 1 nM |

| Multiple Cancer Cell Lines | Cell Viability | Sensitization to TRAIL | Reduces IC50 of TRAIL by 1-3 orders of magnitude at 100 nM |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of compounds like SM-164.

1. Binding Affinity Determination (Fluorescence Polarization Assay)

This assay measures the binding of a small molecule to a target protein in a homogeneous solution.

-

Principle: A fluorescently labeled tracer peptide (e.g., Smac-1F) that binds to the IAP protein is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger IAP protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound like SM-164 competes with the tracer for binding, causing a decrease in polarization in a concentration-dependent manner.

-

Methodology:

-

Reagents: Purified recombinant IAP protein (e.g., XIAP BIR2-BIR3, cIAP-1 BIR3), fluorescently labeled Smac-mimetic tracer, SM-164, and assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

-

Procedure: a. A fixed concentration of the IAP protein (e.g., 3 nM XIAP) and the fluorescent tracer (e.g., 1 nM Smac-1F) are incubated in the assay buffer in a microplate (e.g., 384-well). b. Serial dilutions of SM-164 are added to the wells. c. The plate is incubated at room temperature to reach binding equilibrium. d. Fluorescence polarization is measured using a suitable plate reader.

-

Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

2. Cell Viability Assay (WST or MTT Assay)

These colorimetric assays assess cell viability by measuring mitochondrial metabolic activity.

-

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (WST or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Plating: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 3000-3500 cells/well) and allowed to attach overnight.

-

Treatment: Cells are treated with serial dilutions of SM-164 alone or in combination with other agents (e.g., TNFα or TRAIL) for a specified duration (e.g., 24-72 hours).

-

Reagent Addition: WST or MTT reagent is added to each well and incubated for 2-4 hours at 37°C.

-

Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at the appropriate wavelength (e.g., ~450 nm for WST, 570 nm for MTT) using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated by plotting percent viability against the log concentration of the compound.

-

3. Western Blot Analysis for cIAP-1 Degradation and Caspase Activation

This technique is used to detect specific proteins in a cell lysate.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., cIAP-1, cleaved caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

-

Methodology:

-

Cell Lysis: Cells treated with SM-164 for various times are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific for cIAP-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized by adding a chemiluminescent substrate and imaging the membrane.

-

Analysis: The intensity of the bands is quantified to determine the relative protein levels. A decrease in the cIAP-1 band and an increase in cleaved caspase and PARP bands indicate the pro-apoptotic activity of SM-164.

-

Experimental Workflows and Advanced Assays

Advanced Homogeneous Assays:

-

HTRF (Homogeneous Time-Resolved Fluorescence): This TR-FRET-based technology is suitable for high-throughput screening. In the context of IAP antagonism, it can be used to measure protein-protein interactions. An antibody against one protein is labeled with a donor fluorophore (e.g., Europium cryptate) and an antibody against the interacting protein is labeled with an acceptor (e.g., d2). Binding brings the donor and acceptor into proximity, generating a FRET signal. SM-164 would disrupt this interaction, leading to a loss of signal.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive. Donor beads, when excited by light, release singlet oxygen molecules that travel a short distance (~200 nm) to activate Acceptor beads, which then emit light. If two interacting proteins are bound to Donor and Acceptor beads, respectively, a signal is generated. SM-164 would inhibit this interaction, reducing the AlphaLISA signal.

This compound is a highly potent, bivalent Smac mimetic that effectively induces apoptosis in cancer cells by concurrently targeting cIAP-1/2 for degradation and antagonizing XIAP-mediated caspase inhibition. Its ability to sensitize tumor cells to TNFα- and TRAIL-induced apoptosis highlights its potential in combination therapies. The comprehensive data on its binding affinities, cellular activities, and mechanism of action provide a strong rationale for its continued investigation as a novel anticancer therapeutic agent.

References

- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to SM-164 Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a potent, cell-permeable, bivalent Smac mimetic that has emerged as a significant tool in cancer research. By mimicking the endogenous mitochondrial protein Smac/DIABLO, SM-164 targets and antagonizes Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of its biological activities are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

SM-164 is a non-peptide small molecule designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) tetrapeptide of the mature Smac protein, which is responsible for its interaction with IAPs. The bivalent nature of SM-164, containing two Smac mimetic motifs, allows for concurrent and high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins. The hydrochloride salt form enhances its solubility and stability for experimental use.

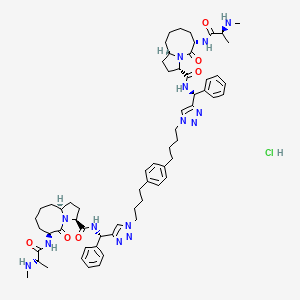

Chemical Structure

Below is the 2D chemical structure of the SM-164 free base. The hydrochloride salt is formed by the protonation of one or more of the basic nitrogen atoms.

Caption: 2D Chemical Structure of SM-164.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 2734174-02-6[1] |

| Molecular Formula | C₆₂H₈₅ClN₁₄O₆[1] |

| Molecular Weight | 1157.88 g/mol [1] |

| Appearance | Solid powder |

| Solubility | Water: ≥ 106 mg/mL[2] DMSO: ≥ 50 mg/mL[3] |

| Storage and Stability | Store lyophilized powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. |

Mechanism of Action and Signaling Pathways

SM-164 exerts its pro-apoptotic effects by targeting and neutralizing key members of the IAP family, primarily XIAP (X-linked inhibitor of apoptosis protein) and cIAP1/2 (cellular inhibitor of apoptosis protein 1 and 2).

-

Antagonism of XIAP: XIAP directly inhibits caspases-3, -7, and -9, which are crucial executioners of apoptosis. SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing their interaction with and inhibition of caspases. This releases the brakes on the caspase cascade, allowing apoptosis to proceed.

-

Induction of cIAP1/2 Degradation: Binding of SM-164 to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The depletion of cIAPs has two major consequences:

-

Stabilization of NIK and Activation of the Non-Canonical NF-κB Pathway: In some cellular contexts, cIAP1/2 target NF-κB-inducing kinase (NIK) for degradation. Depletion of cIAPs leads to the accumulation of NIK, which in turn activates the non-canonical NF-κB pathway.

-

Promotion of TNFα-Dependent Apoptosis: The degradation of cIAPs leads to the formation of a RIPK1-dependent caspase-8-activating complex (Complex II or the ripoptosome) in response to tumor necrosis factor-alpha (TNFα) signaling. This results in the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway. Many cancer cells exhibit autocrine TNFα signaling, rendering them susceptible to apoptosis upon treatment with SM-164 alone.

-

The interplay between these actions results in a potent induction of apoptosis in a wide range of cancer cell lines.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by SM-164.

Caption: SM-164 induced apoptosis signaling pathway.

Biological Activity and Quantitative Data

SM-164 is a highly potent IAP antagonist with low nanomolar activity in both biochemical and cell-based assays. Its bivalent nature contributes to its significantly higher potency compared to its monovalent counterparts.

In Vitro Activity

| Target Protein | Assay Type | Value (nM) | Reference Cell Line/System |

| XIAP | IC₅₀ (Binding to BIR2/3) | 1.39 | Cell-free |

| XIAP | Kᵢ (Binding to BIR2/3) | 0.56 | Cell-free |

| cIAP1 | Kᵢ (Binding to BIR2/3) | 0.31 | Cell-free |

| cIAP2 | Kᵢ (Binding to BIR3) | 1.1 | Cell-free |

| HL-60 | Apoptosis Induction | ~1 | Leukemia cell line |

| MDA-MB-231 | Apoptosis Induction (12h) | 1 | Breast cancer cell line |

| SK-OV-3 | Apoptosis Induction (12h) | 1 | Ovarian cancer cell line |

| MALME-3M | Apoptosis Induction (12h) | 1 | Melanoma cell line |

In Vivo Activity

In xenograft models, SM-164 has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies.

| Animal Model | Cancer Type | Dosage and Administration | Outcome |

| MDA-MB-231 | Breast Cancer | 1 mg/kg, i.v. | Complete tumor growth inhibition. |

| MDA-MB-231 | Breast Cancer | 5 mg/kg, i.v. | 65% tumor volume reduction. |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.

Western Blot Analysis of IAP Degradation and Caspase Activation

This protocol is for assessing the effect of SM-164 on protein levels of cIAP1, XIAP, and the cleavage of caspases and PARP.

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-100 nM) for the desired time points (e.g., 1, 3, 6, 24 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, XIAP, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and PARP overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (WST-8)

This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

-

WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of SM-164 to IAP proteins.

-

Reagent Preparation: Prepare a fluorescently labeled Smac-mimetic probe, purified IAP protein (e.g., XIAP BIR3 domain), and a serial dilution of SM-164 in an appropriate assay buffer.

-

Assay Setup: In a black 384-well plate, add the IAP protein and the fluorescent probe to each well. Then, add the serially diluted SM-164 or vehicle control.

-

Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters.

-

Data Analysis: Calculate the IC₅₀ or Kᵢ values by fitting the data to a competitive binding model.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing the activity of SM-164.

Caption: Experimental workflow for SM-164 characterization.

Conclusion

This compound is a powerful research tool for investigating the role of IAPs in apoptosis and for exploring IAP antagonists as a therapeutic strategy in oncology. Its well-defined chemical structure, potent biological activity, and understood mechanism of action make it an invaluable compound for researchers in the field of cancer biology and drug discovery. The information and protocols provided in this guide are intended to support the effective use of SM-164 in advancing our understanding of apoptosis and the development of novel cancer therapies.

References

- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SM-164 Hydrochloride: A Bivalent Smac Mimetic Targeting IAP Proteins for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a novel, cell-permeable, bivalent small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO. By targeting and neutralizing members of the Inhibitor of Apoptosis (IAP) protein family, specifically cIAP-1, cIAP-2, and XIAP, SM-164 effectively induces apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SM-164. Detailed experimental protocols for key biological assays are presented, along with a compilation of quantitative data demonstrating its potent anti-cancer activity. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Defects in the apoptotic machinery are a hallmark of cancer, enabling malignant cells to evade programmed cell death and resist conventional therapies[1]. The Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, often found overexpressed in various tumor types. A promising strategy in oncology is the development of small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, to restore apoptotic sensitivity. SM-164 is a second-generation, bivalent Smac mimetic designed for high-affinity binding to multiple IAP proteins, leading to their degradation or functional inhibition and subsequent induction of tumor cell apoptosis[1][2].

Discovery and Rationale

The design of SM-164 was predicated on the understanding that the dimeric form of the native Smac protein concurrently binds to the BIR2 and BIR3 domains of XIAP, a potent inhibitor of caspases-3, -7, and -9[1][2]. Monovalent Smac mimetics, while effective at targeting cIAP-1 and cIAP-2 for degradation, exhibit significantly lower affinity for XIAP. To overcome this limitation, SM-164 was engineered as a bivalent molecule, effectively linking two monovalent Smac mimetic pharmacophores. This design allows for simultaneous engagement with both the BIR2 and BIR3 domains of XIAP, resulting in a substantial increase in binding affinity and a more potent antagonist of XIAP function.

Synthesis of SM-164

The synthesis of SM-164 involves a multi-step process. A key publication outlines the chemical synthesis, which is summarized in the reaction scheme below. The synthesis culminates in the formation of the bivalent structure, which is then typically converted to the hydrochloride salt to improve solubility and facilitate in vitro and in vivo studies.

(The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and not fully disclosed in the public domain. Researchers should refer to specialized medicinal chemistry literature and patents for more granular details on the synthesis of similar compounds.)

Mechanism of Action

SM-164 exerts its pro-apoptotic effects through a dual mechanism of action targeting the IAP family of proteins:

-

Degradation of cIAP-1 and cIAP-2: SM-164 binds with high affinity to the BIR domains of cIAP-1 and cIAP-2. This binding induces their auto-ubiquitination and subsequent proteasomal degradation. The removal of cIAPs liberates downstream signaling pathways, including the activation of NF-κB and the production of tumor necrosis factor-alpha (TNFα), which can sensitize cancer cells to apoptosis.

-

Antagonism of XIAP: As a potent bivalent antagonist, SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting the activity of executioner caspases-3 and -7, as well as the initiator caspase-9. This disinhibition of caspases is a critical step in the execution phase of apoptosis.

The concurrent targeting of both cIAPs and XIAP by SM-164 leads to a robust induction of apoptosis, particularly in cancer cells that are dependent on these proteins for survival.

SM-164 induced apoptosis signaling pathway.

Quantitative Data

The potency of SM-164 has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Binding Affinity of SM-164 to IAP Proteins

| IAP Protein | Assay Type | Value | Reference |

| XIAP (BIR2-BIR3) | FP-based | Ki = 0.56 nM | |

| XIAP (BIR2-BIR3) | FP-based | IC50 = 1.39 nM | |

| cIAP-1 (BIR2-BIR3) | FP-based | Ki = 0.31 nM | |

| cIAP-2 (BIR3) | FP-based | Ki = 1.1 nM |

Table 2: Cellular and In Vivo Activity of SM-164

| Activity | Cell Line / Model | Concentration / Dose | Effect | Reference |

| Apoptosis Induction | Leukemia cells | As low as 1 nM | Effective induction of apoptosis | |

| cIAP-1 Degradation | MDA-MB-231 | 10-100 nM | Rapid and marked degradation | |

| Tumor Regression | MDA-MB-231 Xenograft | 5 mg/kg | 65% reduction in tumor volume | |

| Radiosensitization | Breast Cancer Cells | Nanomolar concentrations | Sensitization enhancement ratio of 1.7-1.8 |

Experimental Protocols

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity of SM-164 to IAP proteins.

-

Reagents and Materials:

-

Recombinant IAP proteins (e.g., XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3).

-

Fluorescently labeled Smac-derived peptide (tracer).

-

This compound.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

384-well, non-binding black plates.

-

Fluorescence polarization plate reader.

-

-

Procedure:

-

Prepare serial dilutions of SM-164 in the assay buffer.

-

In a 384-well plate, add the IAP protein and the fluorescent tracer to each well at optimized concentrations.

-

Add the serially diluted SM-164 or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

-

WST-8 Cell Viability Assay

This colorimetric assay is used to assess the effect of SM-164 on cancer cell viability.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-MB-231, HCT116).

-

Complete cell culture medium.

-

This compound.

-

WST-8 reagent.

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of SM-164 (and TNFα, if applicable) for the desired duration (e.g., 48 hours).

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Western Blot Analysis for cIAP-1 Degradation and Caspase Activation

This technique is used to detect changes in protein levels and activation status.

-

Reagents and Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-cIAP-1, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with SM-164 for the indicated times and concentrations.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

General experimental workflow for SM-164 evaluation.

Conclusion

This compound is a potent, bivalent Smac mimetic that effectively induces apoptosis in cancer cells by targeting multiple IAP proteins. Its rational design, which enables high-affinity binding to and neutralization of XIAP, cIAP-1, and cIAP-2, represents a significant advancement in the development of IAP antagonists. Preclinical studies have demonstrated its promising anti-tumor activity, both as a single agent and in combination with other therapies. The detailed protocols and compiled data in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SM-164 and similar agents in the treatment of cancer.

References

The Role of SM-164 Hydrochloride in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a potent, cell-permeable, bivalent Smac mimetic that has emerged as a significant investigational agent in cancer therapy. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the targeted inhibition of Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides an in-depth overview of the core mechanisms by which SM-164 induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and IAP Antagonism

Defects in apoptotic signaling are a hallmark of cancer, enabling tumor cells to evade cell death and proliferate uncontrollably. The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that negatively regulate apoptosis by binding to and inhibiting caspases, the key executioners of apoptosis. This compound, a synthetic small molecule, mimics the function of the endogenous mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI), which is released into the cytoplasm in response to apoptotic stimuli. By acting as a Smac mimetic, SM-164 potently antagonizes IAPs, thereby removing the brakes on apoptosis and sensitizing cancer cells to cell death.[1][2][3]

Mechanism of Action: Targeting the IAP Family

SM-164's pro-apoptotic activity stems from its high-affinity binding to several key members of the IAP family, primarily X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and IAP2 (cIAP1 and cIAP2).[2][4]

-

Antagonism of XIAP: XIAP is a potent inhibitor of effector caspases-3 and -7, as well as initiator caspase-9. SM-164 binds to the BIR2 and BIR3 domains of XIAP with high affinity, preventing XIAP from inhibiting these caspases and thus promoting the execution of the apoptotic cascade.

-

Induction of cIAP1/2 Degradation: Upon binding to cIAP1 and cIAP2, SM-164 induces their rapid auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. More critically for apoptosis, cIAP degradation can lead to the formation of a RIPK1-containing complex that, in the absence of IAP-mediated inhibition, can trigger caspase-8 activation and apoptosis, particularly in the presence of TNFα.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of SM-164 as an IAP antagonist has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies.

| Target Protein | Binding Assay | Ki (nM) | IC50 (nM) | Reference |

| XIAP (BIR2-BIR3) | Fluorescence Polarization | 0.56 | 1.39 | |

| cIAP-1 (BIR2-BIR3) | Fluorescence Polarization | 0.31 | - | |

| cIAP-2 (BIR3) | Fluorescence Polarization | 1.1 | - |

Table 1: Binding Affinities of SM-164 to IAP Proteins. This table presents the dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) of SM-164 for key IAP proteins, demonstrating its high-affinity binding.

| Cell Line | Assay | Parameter | SM-164 Concentration | Effect | Reference |

| HL-60 (Leukemia) | Apoptosis Assay | Apoptosis Induction | 1 nM | Effective induction of apoptosis | |

| MDA-MB-231 (Breast Cancer) | Western Blot | cIAP-1 Degradation | 1-10 nM | Marked reduction of cIAP-1 levels within 60 minutes | |

| MDA-MB-468 & MDA-MB-453 (Breast Cancer) | Western Blot | cIAP-1 Degradation | 100 nM | Complete elimination of cIAP-1 within 1 hour | |

| T-47D & SK-BR-3 (Breast Cancer) | Western Blot | cIAP-1 Degradation | 10 nM | Complete elimination of cIAP-1 within 1 hour |

Table 2: Cellular Activity of SM-164. This table highlights the potent cellular effects of SM-164 at nanomolar concentrations, including the induction of apoptosis and the degradation of cIAP-1 in various cancer cell lines.

Signaling Pathways of SM-164-Induced Apoptosis

SM-164 can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its ability to sensitize cells to TNFα-dependent apoptosis is a key feature of its anti-cancer activity.

Figure 1: SM-164 Induced Apoptosis Signaling Pathways. This diagram illustrates how SM-164 promotes apoptosis by inhibiting XIAP and inducing the degradation of cIAP1/2, thereby activating both the extrinsic and intrinsic apoptotic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of SM-164.

Cell Viability Assay (MTT/WST-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

-

For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for IAP Degradation and Caspase Activation

Western blotting is used to detect changes in protein levels.

-

Cell Lysis: Treat cells with SM-164 for the indicated times. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with SM-164 as required. Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Figure 2: General Experimental Workflow. This diagram outlines the typical experimental workflow for evaluating the pro-apoptotic effects of SM-164 on cancer cell lines.

Conclusion and Future Directions

This compound is a potent and specific antagonist of IAP proteins that effectively induces apoptosis in a variety of cancer cell models. Its ability to concurrently target XIAP and induce the degradation of cIAP1/2 makes it a promising candidate for cancer therapy, both as a single agent and in combination with other anti-cancer agents such as TRAIL and conventional chemotherapy. Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers of response, and further elucidating the complex interplay between IAP inhibition and other cellular signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the therapeutic potential of SM-164 and other Smac mimetics.

References

- 1. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

A Technical Guide to the Binding Affinity of SM-164 with IAP Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of SM-164, a bivalent Smac mimetic, to the Inhibitor of Apoptosis (IAP) family of proteins. SM-164 has garnered significant interest as a potential anti-cancer agent due to its potent ability to induce apoptosis by targeting key IAP proteins.[1][2] This document outlines the quantitative binding data, the experimental methodologies used to determine these affinities, and the underlying signaling pathways.

Quantitative Binding Affinity of SM-164 to IAP Proteins

SM-164 is a potent antagonist of several IAP proteins, most notably XIAP, cIAP-1, and cIAP-2.[1][3][4] Its bivalent nature allows it to bind with significantly higher affinity compared to its monovalent counterparts. The binding affinities, expressed as the inhibition constant (Ki), have been determined for SM-164 against various IAP protein domains.

| IAP Protein | Protein Domain(s) | Ki (nM) | Reference |

| XIAP | BIR2 and BIR3 | 0.56 | |

| cIAP-1 | BIR2 and BIR3 | 0.31 | |

| cIAP-2 | BIR3 | 1.1 |

IAP Signaling and the Mechanism of Action of SM-164

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, primarily by inhibiting caspases. XIAP, the most potent IAP, directly binds to and inhibits caspases-3, -7, and -9. The cellular IAPs, cIAP-1 and cIAP-2, are involved in TNFα signaling and function as E3 ubiquitin ligases.

Under apoptotic stimuli, the mitochondrial protein Smac/DIABLO is released into the cytoplasm, where it binds to IAPs, thereby liberating caspases and promoting cell death. SM-164 is a Smac mimetic that mimics the action of endogenous Smac/DIABLO. As a bivalent molecule, SM-164 can concurrently interact with two BIR domains, leading to very high-affinity binding. By binding to XIAP, SM-164 displaces caspases, leading to their activation and subsequent apoptosis. Furthermore, SM-164's binding to cIAP-1 and cIAP-2 induces their auto-ubiquitination and proteasomal degradation, which can trigger TNFα-dependent apoptosis.

Experimental Protocols

The binding affinities of SM-164 to IAP proteins were primarily determined using fluorescence polarization (FP)-based competitive binding assays.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (a tracer) upon binding to a larger protein. In a competitive format, an unlabeled compound (SM-164) competes with the fluorescent tracer for binding to the target protein (IAP), leading to a decrease in fluorescence polarization.

-

Reagents and Materials:

-

Purified recombinant IAP proteins (e.g., XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3, cIAP-2 BIR3).

-

A fluorescently labeled tracer peptide that binds to the IAP protein. For instance, a bivalent fluorescently tagged tracer, Smac-1F, was used for assays with XIAP containing both BIR2 and BIR3 domains.

-

SM-164 compound of varying concentrations.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

-

Microplates (e.g., black, non-binding surface 384-well plates).

-

A microplate reader capable of measuring fluorescence polarization.

-

-

General Protocol:

-

Preparation: A solution containing the IAP protein and the fluorescent tracer is prepared in the assay buffer. The concentrations are optimized to ensure a stable and significant polarization signal. For example, for the XIAP BIR3 assay, 30 nM of the protein and 5 nM of a tracer like SM5F might be used.

-

Competition: Serial dilutions of SM-164 are added to the wells of the microplate.

-

Incubation: The IAP protein and fluorescent tracer mixture is added to the wells containing SM-164. The plate is then incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for fluorescein).

-

Data Analysis: The decrease in polarization is proportional to the amount of tracer displaced by SM-164. The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration. The IC50 value (the concentration of SM-164 that inhibits 50% of the tracer binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the fluorescent tracer.

-

Conclusion

The bivalent Smac mimetic, SM-164, demonstrates high-affinity binding to XIAP, cIAP-1, and cIAP-2, with Ki values in the low- to sub-nanomolar range. This potent binding, determined through fluorescence polarization assays, underlies its mechanism of action, which involves the concurrent antagonization of XIAP and the induction of cIAP-1/2 degradation. These activities effectively remove the brakes on the apoptotic machinery, making SM-164 a promising candidate for further development in cancer therapeutics. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of apoptosis and drug discovery.

References

- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Therapeutic potential and molecular mechanism of a novel, potent, non-peptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Understanding SM-164 as a non-peptide IAP inhibitor.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 is a potent, cell-permeable, non-peptide, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By targeting Inhibitor of Apoptosis Proteins (IAPs), SM-164 effectively induces apoptosis in cancer cells, making it a promising candidate for anticancer drug development. This technical guide provides a comprehensive overview of SM-164, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and therapeutic interventions. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, acting as endogenous inhibitors of caspases, the principal executioners of apoptosis. Smac/DIABLO, a mitochondrial protein released during apoptosis, antagonizes IAPs, thereby promoting caspase activation and cell death.

SM-164 was developed as a bivalent Smac mimetic, designed to concurrently engage the BIR2 and BIR3 domains of IAP proteins with high affinity.[1][2][3][4] Its bivalency confers significantly greater potency compared to its monovalent counterparts.[1] This guide delves into the technical details of SM-164's function and provides practical information for its scientific investigation.

Mechanism of Action

SM-164 exerts its pro-apoptotic effects through a dual mechanism targeting different members of the IAP family:

-

Antagonism of XIAP: SM-164 binds with high affinity to the BIR2 and BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), preventing XIAP from binding to and inhibiting caspases-3, -7, and -9. This direct antagonism relieves the inhibition of effector and initiator caspases, facilitating the execution of the apoptotic program.

-

Induction of cIAP-1/2 Degradation: SM-164 binding to cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2) induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. More critically for its immediate apoptotic effect, cIAP degradation can lead to the production of Tumor Necrosis Factor-alpha (TNFα), which then acts as an extrinsic apoptotic stimulus. This TNFα-dependent apoptosis is a key mechanism of action for SM-164 in many cancer cell lines.

The concurrent removal of the XIAP block and the induction of cIAP-1/2 degradation makes SM-164 an extremely potent inducer of apoptosis.

Caption: SM-164 promotes apoptosis by antagonizing XIAP and inducing cIAP-1/2 degradation.

Data Presentation

Binding Affinity of SM-164 to IAP Proteins

The potency of SM-164 is reflected in its low nanomolar binding affinities for key IAP proteins. The following table summarizes the reported equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Protein | Domain(s) | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |

| XIAP | BIR2 and BIR3 | Fluorescence Polarization | 0.56 | 1.39 | |

| cIAP-1 | BIR2 and BIR3 | Fluorescence Polarization | 0.31 | - | |

| cIAP-2 | BIR3 | Fluorescence Polarization | 1.1 | - |

Note: The IC50 is the concentration of an inhibitor required for 50% inhibition in vitro, while Ki is the inhibition constant, an absolute value indicating the binding affinity.

Cellular Activity of SM-164

The in vitro efficacy of SM-164 has been demonstrated in various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) for cell growth inhibition in selected cell lines.

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference(s) |

| MDA-MB-231 | Breast Cancer | WST-8 Assay | 3.3 - 6.8 | |

| SK-OV-3 | Ovarian Cancer | WST-8 Assay | 16 | |

| HL-60 | Leukemia | Not Specified | ~1 |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SM-164.

Fluorescence Polarization-Based Binding Assay

This assay quantitatively determines the binding affinity of SM-164 for IAP proteins.

Principle: A fluorescently-labeled Smac-derived peptide (tracer) is incubated with the recombinant IAP protein. In its bound state, the tracer tumbles slowly, emitting highly polarized light. When a competitor like SM-164 is introduced, it displaces the tracer, which then tumbles more rapidly, resulting in a decrease in fluorescence polarization.

Methodology:

-

Reagents:

-

Recombinant IAP proteins (e.g., XIAP BIR2-BIR3, cIAP-1 BIR3).

-

Fluorescently-labeled Smac peptide tracer (e.g., SM5F).

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide.

-

SM-164 serial dilutions.

-

-

Procedure:

-

In a 384-well black plate, add the IAP protein (e.g., 10-30 nM) and the fluorescent tracer (e.g., 2-5 nM).

-

Add serial dilutions of SM-164 or vehicle control.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the SM-164 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cell Viability (MTS/WST-8) Assay

This colorimetric assay is used to assess the effect of SM-164 on cell viability and proliferation.

Principle: The tetrazolium salt MTS (or WST-8) is reduced by metabolically active cells to a soluble formazan product. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.

Methodology:

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of SM-164, alone or in combination with other agents like TNFα or TRAIL. Include a vehicle control.

-

Incubate for the desired treatment period (e.g., 48-96 hours).

-

-

Assay Procedure:

-

Add 20 µL of the combined MTS/PES solution to each 100 µL well.

-

Incubate at 37°C for 1-4 hours until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of SM-164 concentration and fit to a dose-response curve to determine the IC50.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS).

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. A viability dye like Propidium Iodide (PI) is used to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Methodology:

-

Cell Treatment:

-

Treat cells with SM-164 for the desired time.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash cells with cold PBS and then resuspend in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Add 5 µL of PI staining solution.

-

-

Flow Cytometry:

-

Analyze the stained cells immediately by flow cytometry.

-

Collect 10,000-20,000 events per sample.

-

-

Data Analysis:

-

Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blotting

Western blotting is used to detect changes in protein levels, such as the degradation of cIAP-1 and the cleavage of caspases and PARP.

Methodology:

-

Protein Extraction:

-

Treat cells with SM-164 for various time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against target proteins (e.g., cIAP-1, XIAP, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, and a loading control like β-actin or GAPDH).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of SM-164 in a living organism.

Methodology:

-

Tumor Implantation:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).

-

-

Treatment:

-

When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups.

-

Administer SM-164 (e.g., 5 mg/kg), vehicle control, or combination therapy via an appropriate route (e.g., intravenous injection).

-

Monitor tumor volume and body weight regularly.

-

-

Pharmacodynamic and Efficacy Endpoints:

-

At the end of the study, or at specified time points, euthanize the mice.

-

Excise tumors for analysis by western blotting (to assess cIAP-1 degradation, caspase activation) or immunohistochemistry (e.g., TUNEL staining for apoptosis).

-

Monitor for any signs of toxicity in normal tissues.

-

Mandatory Visualizations

Caption: A typical workflow for assessing the in vitro efficacy of SM-164.

References

- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. SM-164 | Cell Signaling Technology [cellsignal.com]

Methodological & Application